molecular formula C6H3Br2F2N B1645644 2,5-Dibromo-3,6-difluoroaniline

2,5-Dibromo-3,6-difluoroaniline

Cat. No. B1645644
M. Wt: 286.9 g/mol
InChI Key: WGEBCSMFNOMGOE-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

2,5-Dibromo-3,6-difluoronitrobenzene (120 g, 0.37 mol) is dissolved in a mixture of ethanol (300 mL) and concentrated HCl (500 mL). The mixture is heated to 80° C. and treated with iron powder (100 g, 1.78 mol) by portion-wise addition over 2 hours. After stirring for an additional hour, the mixture is cooled to room temperature and EtOAc (800 mL) is added. The solids are removed by filtration and then the solution concentrated by rotary evaporator to remove most of the solvent. The residue is partitioned between EtOAc (1000 mL) and water (500 mL). The organic layer is washed with brine (2×250 mL), dried (MgSO4) and concentrated by rotary evaporator to give a brown oil. The crude product is then purified using flash chromatography (9:1 hexanes/EtOAc) to give 2,5-dibromo-3,6-difluoroaniline.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([Br:9])=[C:4]([F:10])[C:3]=1[N+:11]([O-])=O.CCOC(C)=O>C(O)C.Cl.[Fe]>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([Br:9])=[C:4]([F:10])[C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1F)Br)F)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
100 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solids are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between EtOAc (1000 mL) and water (500 mL)
WASH
Type
WASH
Details
The organic layer is washed with brine (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product is then purified

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C(=C(C=C1F)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.